4-(2-imidazol-1-ylethoxy)chromen-2-one

Catalog No.
S3352270
CAS No.
828265-57-2
M.F
C14H12N2O3
M. Wt
256.26 g/mol
Availability
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4-(2-imidazol-1-ylethoxy)chromen-2-one

CAS Number

828265-57-2

Product Name

4-(2-imidazol-1-ylethoxy)chromen-2-one

IUPAC Name

4-(2-imidazol-1-ylethoxy)chromen-2-one

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C14H12N2O3/c17-14-9-13(11-3-1-2-4-12(11)19-14)18-8-7-16-6-5-15-10-16/h1-6,9-10H,7-8H2

InChI Key

MXJNKMWQNZHBOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN3C=CN=C3

4-(2-imidazol-1-ylethoxy)chromen-2-one is a chemical compound characterized by its unique structure, which consists of a chromen-2-one backbone substituted with an imidazolyl ethoxy group. Its molecular formula is C14H12N2O3C_{14}H_{12}N_{2}O_{3}, and it has a molecular weight of approximately 256.26 g/mol. The compound is achiral, meaning it does not have stereocenters, which can influence its reactivity and biological activity.

Typical of chromenone derivatives. These include:

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids, often using reagents such as potassium permanganate.
  • Reduction: It can undergo reduction reactions, producing alcohols or amines when treated with reducing agents like sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur at the imidazole or chromenone sites, particularly in the presence of alkyl halides and bases such as sodium hydroxide .

The biological activity of 4-(2-imidazol-1-ylethoxy)chromen-2-one is an area of ongoing research. Compounds containing imidazole rings are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Preliminary studies suggest that this compound may interact with specific biological targets, potentially modulating receptor or enzyme activities, although detailed mechanisms remain to be fully elucidated .

The synthesis of 4-(2-imidazol-1-ylethoxy)chromen-2-one can be achieved through several methods:

  • Condensation Reactions: One common approach involves the reaction of chromen-2-one derivatives with imidazole in the presence of a suitable base to facilitate the formation of the ethoxy linkage.
  • One-Pot Reactions: Recent advancements have introduced one-pot cascade reactions that simplify the synthesis process by combining multiple steps into a single reaction vessel, improving efficiency and yield .
  • Functionalization Techniques: Additional functionalization can be performed on the chromenone core to introduce various substituents that may enhance biological activity or solubility.

4-(2-imidazol-1-ylethoxy)chromen-2-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its promising biological activities, it is being explored as a lead compound for drug development targeting various diseases.
  • Chemical Probes: The compound may serve as a biochemical probe in research settings to study enzyme interactions and cellular processes.
  • Material Science: Its unique structure could also find applications in developing new materials with specific optical or electronic properties .

Interaction studies involving 4-(2-imidazol-1-ylethoxy)chromen-2-one are crucial for understanding its biological mechanisms. These studies typically focus on:

  • Binding Affinity: Investigating how strongly the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Elucidating the pathways through which the compound exerts its effects on cellular systems.
  • Synergistic Effects: Examining how this compound interacts with other drugs or compounds to enhance therapeutic efficacy or reduce side effects .

Several compounds share structural similarities with 4-(2-imidazol-1-ylethoxy)chromen-2-one. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(1H-Imidazol-1-yl)-4H-chromen-4-oneContains imidazole and chromenone coreDifferent substitution pattern affects reactivity
7-HydroxychromoneHydroxy group at position 7Known for strong antioxidant properties
3-MethylchromoneMethyl group at position 3Exhibits distinct biological activities compared to others
6-ImidazolylcoumarinImidazole ring fused directly to coumarin structurePotentially different pharmacological profiles

Uniqueness

4-(2-imidazol-1-ylethoxy)chromen-2-one stands out due to its specific ethoxy substitution on the chromenone core, which may influence its solubility and interaction profiles compared to other derivatives. This unique structural feature could enhance its potential as a therapeutic agent while providing distinct chemical properties that differentiate it from similar compounds .

XLogP3

1.3

Wikipedia

2H-1-Benzopyran-2-one, 4-[2-(1H-imidazol-1-yl)ethoxy]-

Dates

Modify: 2023-07-26

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